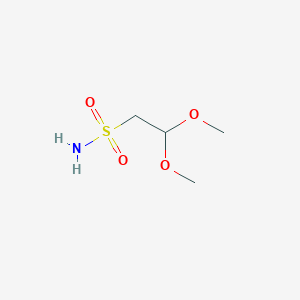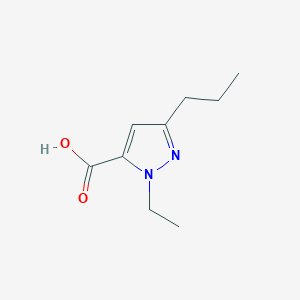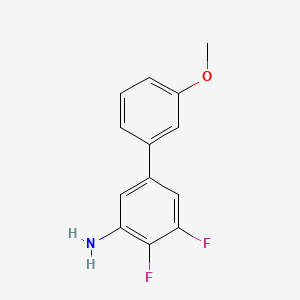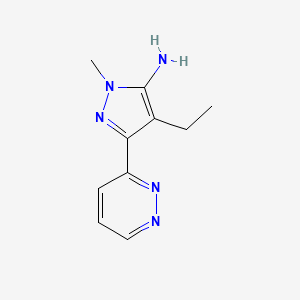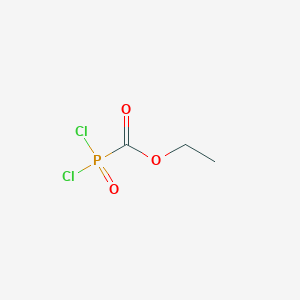
(R)-3-Amino-3-(5-ethylfuran-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-3-(5-ethylfuran-2-yl)propanamide is an organic compound that features an amino group, a furan ring, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-ethylfuran-2-carboxylic acid and ®-3-aminopropanoic acid.
Amidation Reaction: The carboxylic acid group of 5-ethylfuran-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-3-Amino-3-(5-ethylfuran-2-yl)propanamide may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-3-(5-ethylfuran-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of ®-3-Amino-3-(5-ethylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and amino group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Amino-3-(5-methylfuran-2-yl)propanamide: Similar structure with a methyl group instead of an ethyl group on the furan ring.
®-3-Amino-3-(5-ethylthiophene-2-yl)propanamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
®-3-Amino-3-(5-ethylfuran-2-yl)propanamide is unique due to the presence of the ethyl-substituted furan ring, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity .
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-ethylfuran-2-yl)propanamide |
InChI |
InChI=1S/C9H14N2O2/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H2,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
WWNLCWYHXAQFPD-SSDOTTSWSA-N |
Isomerische SMILES |
CCC1=CC=C(O1)[C@@H](CC(=O)N)N |
Kanonische SMILES |
CCC1=CC=C(O1)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



